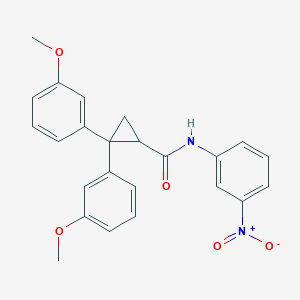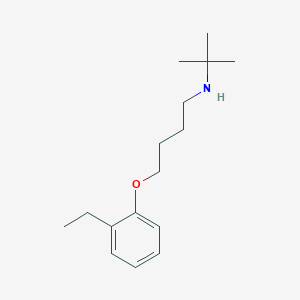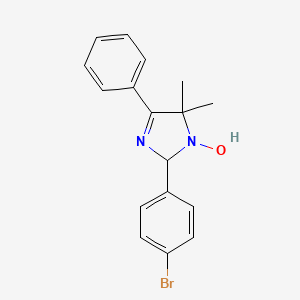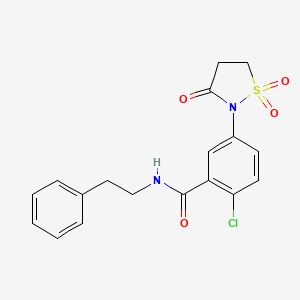
2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropanecarboxamide, commonly known as BNPP, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique chemical properties, which make it an important tool in the study of various biological processes. In
作用機序
BNPP works by binding to the active site of serine proteases, preventing the enzyme from breaking down proteins. This inhibition of protease activity can have a wide range of effects on biological processes, depending on the specific protease being targeted. For example, inhibition of blood clotting proteases can lead to increased bleeding, while inhibition of inflammatory proteases can reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNPP depend on the specific protease being targeted. Inhibition of blood clotting proteases can lead to increased bleeding, while inhibition of inflammatory proteases can reduce inflammation. Additionally, BNPP has been shown to have anti-tumor activity by inhibiting the activity of certain proteases involved in cancer progression.
実験室実験の利点と制限
One of the main advantages of using BNPP in lab experiments is its specificity for serine proteases. This allows researchers to selectively target specific proteases and study their role in biological processes. However, one limitation of using BNPP is that it may not be effective against all serine proteases, and some proteases may be resistant to BNPP inhibition.
将来の方向性
There are many future directions for research involving BNPP. One potential area of study is the development of new protease inhibitors based on the structure of BNPP. By modifying the structure of BNPP, researchers may be able to develop more potent and selective inhibitors with improved efficacy. Additionally, BNPP may have applications in the development of new cancer therapies, as it has been shown to have anti-tumor activity in preclinical studies. Further research is needed to fully understand the potential of BNPP in cancer treatment.
合成法
BNPP can be synthesized using a multistep process that involves the reaction of 3-nitrobenzoyl chloride with 3-methoxyaniline to form an intermediate product. This intermediate product is then reacted with cyclopropanecarboxylic acid to form BNPP. The synthesis of BNPP requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yields and purity.
科学的研究の応用
BNPP has been widely used in scientific research as a tool to study various biological processes. One of the most common applications of BNPP is in the study of proteases, enzymes that break down proteins. BNPP is a protease inhibitor that specifically targets serine proteases, which are involved in many important biological processes, including blood clotting, inflammation, and immune response. By inhibiting serine proteases, BNPP can be used to study the role of these enzymes in various biological processes.
特性
IUPAC Name |
2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-30-20-10-3-6-16(12-20)24(17-7-4-11-21(13-17)31-2)15-22(24)23(27)25-18-8-5-9-19(14-18)26(28)29/h3-14,22H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVSQCKCPGWHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
![N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)
![8-methyl-8-pentyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B5195364.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5195373.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5195401.png)
![5,5'-dimethyl-1-[(4-methylphenyl)sulfonyl]-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine](/img/structure/B5195415.png)
![N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5195422.png)
